[1-(4-Propoxyphenyl)ethyl]amine hydrochloride [1-(4-Propoxyphenyl)ethyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 860701-75-3
VCID: VC2110348
InChI: InChI=1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
SMILES: CCCOC1=CC=C(C=C1)C(C)N.Cl
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride

CAS No.: 860701-75-3

Cat. No.: VC2110348

Molecular Formula: C11H18ClNO

Molecular Weight: 215.72 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride - 860701-75-3

Specification

CAS No. 860701-75-3
Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
IUPAC Name 1-(4-propoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
Standard InChI Key VEZGTCXYKBXOJX-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(C)N.Cl
Canonical SMILES CCCOC1=CC=C(C=C1)C(C)N.Cl

Introduction

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride is an organic compound characterized by a phenyl ring substituted with a propoxy group and an ethylamine moiety. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. With the CAS number 860701-75-3, this compound serves as an important reference material in pharmaceutical research and development processes.

The basic chemical properties of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride are summarized in the following table:

PropertyValue
CAS Number860701-75-3
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
IUPAC Name1-(4-propoxyphenyl)ethanamine;hydrochloride
Standard InChIKeyVEZGTCXYKBXOJX-UHFFFAOYSA-N
PubChem Compound ID25049758

These fundamental properties provide the basis for understanding the compound's behavior in various chemical and biological contexts.

Chemical Structure and Reactivity

Structural Features

The chemical structure of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride comprises several key components that influence its reactivity and functional properties. The core structure includes:

  • A benzene ring (phenyl group) serving as the primary scaffold

  • A propoxy group (-OCH₂CH₂CH₃) attached to the phenyl ring at the para (4) position

  • An ethylamine side chain with a methyl substituent

  • A hydrochloride counterion that stabilizes the amine functional group

This arrangement can be represented by the canonical SMILES notation: CCCOC1=CC=C(C=C1)C(C)N.Cl.

Chemical Reactivity

The chemical reactivity of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride primarily centers on the amine functional group, which can participate in numerous chemical transformations. The amine group can act as a nucleophile in various reactions, including:

  • Nucleophilic substitution reactions

  • Amide bond formation

  • Imine formation with aldehydes and ketones

  • Salt formation with acids

Additionally, the propoxy group provides a site for potential metabolic transformation in biological systems, particularly through O-dealkylation processes that are common in drug metabolism pathways.

Synthesis Methods

Synthetic Routes

Multiple synthetic pathways can be employed to produce [1-(4-Propoxyphenyl)ethyl]amine hydrochloride, each with specific advantages depending on the available starting materials and desired scale of production.

Applications and Research Areas

Pharmaceutical Research

Biological Activity and Pharmacological Properties

Structure-Activity Relationship Insights

Research on related alkoxyphenyl compounds suggests that the nature and position of the alkoxy substituent significantly influences biological activity . The propoxy group at the para position of the phenyl ring in [1-(4-Propoxyphenyl)ethyl]amine hydrochloride may confer specific binding characteristics that differentiate it from similar compounds with methoxy or ethoxy substituents.

Analytical Characterization

Spectroscopic Properties

Analytical characterization of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride typically employs various spectroscopic techniques to confirm identity and assess purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • Ultraviolet-visible (UV-Vis) spectroscopy

The distinctive structural features of the compound, particularly the propoxy group and chiral center at the α-carbon of the amine, provide characteristic spectroscopic signatures that facilitate identification.

Chromatographic Analysis

Chromatographic techniques commonly employed for analysis include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), typically after derivatization

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

These methods enable quantitative determination of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride in various matrices and assessment of its purity for research applications.

Structural Comparison with Related Compounds

Understanding the relationship between [1-(4-Propoxyphenyl)ethyl]amine hydrochloride and structurally similar compounds provides valuable insights into potential functional properties. The table below presents a comparison with related compounds:

CompoundStructural DifferencePotential Impact on Properties
1-(4-Methoxyphenyl)ethylamineShorter alkoxy chain (methoxy vs. propoxy)Increased hydrophilicity, potentially altered receptor binding profile
1-(4-Ethoxyphenyl)ethylamineShorter alkoxy chain (ethoxy vs. propoxy)Intermediate lipophilicity between methoxy and propoxy derivatives
2-(4-Propoxyphenyl)-1-ethanamineDifferent position of amine groupAltered stereochemistry and binding orientation at target sites
(R)-1-(4-Isopropylphenyl)ethanamineIsopropyl vs. propoxy substituentIncreased lipophilicity, loss of hydrogen bond acceptor capability

This structural comparison highlights how subtle modifications to the molecular framework can potentially influence physical properties, biological activity, and application potential .

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